molecular formula C20H20N4O3S2 B2774494 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide CAS No. 392294-42-7

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Cat. No. B2774494
CAS RN: 392294-42-7
M. Wt: 428.53
InChI Key: HKQOMYNSHRDANE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amine, a thiadiazole ring, and a methoxybenzamide group . It is related to other compounds used in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate also produced a related compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .


Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of reactive functional groups. For instance, thiophene derivatives can be synthesized through a condensation reaction . The nature of the sulfur reagent can have a significant impact on reaction selectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(2,3-Dimethylphenyl)thiourea, have been reported. It is a solid crystalline substance with a melting point range of 202 - 204 °C .

Scientific Research Applications

Anticancer Properties

The compound’s structure suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, including breast, lung, and colon cancer. It may interfere with cell proliferation, induce apoptosis, or inhibit specific signaling pathways involved in tumor growth .

Diuretic and Potassium-Sparing Properties

The compound’s structure resembles known diuretics. Researchers have explored its effects on renal function, fluid balance, and potassium excretion. It may offer an alternative to existing diuretic therapies.

These applications highlight the compound’s versatility and potential therapeutic value. However, further preclinical and clinical studies are necessary to validate its efficacy, safety, and optimal dosage for specific indications . Keep in mind that this analysis is based on available literature, and ongoing research may reveal additional applications or refine existing ones. 🌟

Safety And Hazards

Based on the safety data sheet of a related compound, N-(2,3-Dimethylphenyl)thiourea, it is advised against food, drug, pesticide or biocidal product use . It is toxic if swallowed and should be stored locked up .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12-5-4-6-16(13(12)2)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-7-9-15(27-3)10-8-14/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQOMYNSHRDANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

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